molecular formula C13H16FN3S B11749348 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11749348
M. Wt: 265.35 g/mol
InChI Key: IABNNOFJFAEZTG-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that features a cyclopentyl group, a fluorothiophenyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopentyl and fluorothiophenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine: Similar structure but with a different position of the fluorine atom.

    N(1)-Cyclopentyl-N(1)-methyl-1,3-propanediamine: Shares the cyclopentyl group but has a different core structure.

Uniqueness

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16FN3S

Molecular Weight

265.35 g/mol

IUPAC Name

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H16FN3S/c14-12-6-5-11(18-12)9-15-13-7-8-17(16-13)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,15,16)

InChI Key

IABNNOFJFAEZTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)NCC3=CC=C(S3)F

Origin of Product

United States

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